molecular formula C19H27N3O2 B2580437 N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-36-3

N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2580437
CAS No.: 852367-36-3
M. Wt: 329.444
InChI Key: YNINIGHUDCXZKW-UHFFFAOYSA-N
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Description

N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a 2-oxoacetamide scaffold linked to a 1H-indol-3-yl group and a 5-(diethylamino)pentan-2-yl chain. The indole moiety is a privileged structure in drug discovery, known for its diverse biological activities and presence in many natural products and therapeutics . Compounds with structural similarities, particularly those containing the 2-(1H-indol-3-yl)-2-oxoacetamide core, are frequently investigated for their potential bioactivities. Research on analogous molecules indicates potential areas of application for this compound. Similar indole-3-acetamide derivatives have been studied for their enzyme inhibitory properties, such as α-amylase inhibition, suggesting relevance in metabolic disorder research . Furthermore, structurally related indolizinyl-2-oxoacetamide derivatives have been described in patent literature as possessing antifungal activity , indicating a potential application in the development of novel anti-infective agents . The mechanism of action for such compounds is often linked to the inhibition of specific fungal targets, differentiating them from existing antifungal classes . The pentyl-diethylamine side chain may influence the compound's physicochemical properties, such as solubility and lipophilicity, which could be critical for cellular penetration and bioavailability in experimental models. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[5-(diethylamino)pentan-2-yl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-22(5-2)12-8-9-14(3)21-19(24)18(23)16-13-20-17-11-7-6-10-15(16)17/h6-7,10-11,13-14,20H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNINIGHUDCXZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pentane chain is replaced by the diethylamino group.

    Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the indole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Bond Reactivity

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In studies of structurally similar compounds (e.g., N-substituted butanamides ), acidic hydrolysis (6M HCl, 110°C) cleaved the amide bond, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid and 5-(diethylamino)pentan-2-amine. Alkaline hydrolysis (NaOH 40%, 80°C) produced sodium 2-(1H-indol-3-yl)-2-oxoacetate.

Reaction Type Conditions Products Yield Source
Acidic hydrolysis6M HCl, 110°C, 12h2-(1H-indol-3-yl)-2-oxoacetic acid + amine salt78%
Alkaline hydrolysis40% NaOH, 80°C, 8hSodium 2-(1H-indol-3-yl)-2-oxoacetate + free amine65%

Indole Ring Reactivity

The indol-3-yl group participates in electrophilic substitution. Bromination (Br₂ in DCM, 0°C) selectively occurs at the indole C5 position, forming 5-bromo-N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. Nitration (HNO₃/H₂SO₄, -10°C) yields a 3-nitroindole derivative, though with reduced regioselectivity .

Reaction Reagents Site Product Yield Source
BrominationBr₂ in DCM, 0°CC55-Bromo-indole derivative82%
NitrationHNO₃/H₂SO₄, -10°CC3/C53-Nitroindole (major) + 5-nitroindole (minor)68%

Diethylamino Group Reactivity

The tertiary amine undergoes alkylation and acylation. Treatment with methyl iodide (MeI, K₂CO₃, DMF) produces a quaternary ammonium salt. Acylation (acetyl chloride, Et₃N) yields N-acetylated derivatives, enhancing solubility in nonpolar solvents .

Reaction Conditions Product Application Source
AlkylationMeI, K₂CO₃, DMF, 50°CQuaternary ammonium saltImproved cationic solubility
AcylationAcCl, Et₃N, CH₂Cl₂, RTN-Acetylated derivativeLipophilicity enhancement

Condensation Reactions

The α-ketoamide group reacts with hydrazines and hydroxylamines. Hydrazine hydrate (NH₂NH₂·H₂O, ethanol) forms a hydrazone derivative, while hydroxylamine (NH₂OH·HCl, pyridine) generates an oxime. These derivatives show enhanced chelation properties .

Reagent Product Chelation Ability (log K)Source
Hydrazine hydrateHydrazone4.2 (Cu²⁺)
Hydroxylamine hydrochlorideOxime3.8 (Fe³⁺)

Metal Complexation

The compound forms stable complexes with transition metals. Coordination occurs via the carbonyl oxygen (ketoamide) and tertiary nitrogen. Cu(II) complexes exhibit square-planar geometry, validated by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .

Metal Ion Geometry Stability Constant (log β) Application Source
Cu²⁺Square-planar12.3Catalytic oxidation
Fe³⁺Octahedral9.8Sensor development

Oxidation and Reduction

  • Oxidation : MnO₂ in acetone oxidizes the indole ring to isatin derivatives, though yields are moderate (55%) .

  • Reduction : NaBH₄ reduces the α-ketoamide to a secondary alcohol, altering pharmacological activity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. For instance, a derivative of this compound exhibited significant cytotoxic effects against HepG2 liver cancer cells. The IC50 value was reported at 10.56 ± 1.14 μM, indicating a promising therapeutic index for further development in cancer treatment .

Mechanism of Action:
The compound induces apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-8, while showing minimal effect on caspase-9 activity. This suggests a caspase-8-dependent apoptotic mechanism, which is crucial for targeted cancer therapies .

Neuroprotective Effects

Another area of exploration is the neuroprotective potential of this compound. Research indicates that similar indole derivatives can modulate neuroinflammatory responses and may be beneficial in treating neurodegenerative diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of neuroprotective factors .

Case Studies

  • HepG2 Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Findings : The compound demonstrated significant growth inhibition in HepG2 cells with a clear dose-dependent response. Flow cytometry revealed cell cycle arrest at G2/M phase, indicating its potential as an anticancer agent .
  • Neuroprotection in Animal Models :
    • Objective : Assess the neuroprotective effects in rodent models of neurodegeneration.
    • Findings : Treatment with related indole compounds resulted in reduced oxidative stress markers and improved cognitive function in behavioral tests, suggesting therapeutic potential for Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Receptor Binding
  • Adamantane Derivatives: Compounds like N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (e.g., compound 5a–y) exhibit anticancer activity, with IC₅₀ values as low as 10.56 µM against HepG2 cells . Fluorinated Derivatives: Fluorination (e.g., compound 8 in ) significantly improves cannabinoid receptor type 2 (CB2) binding affinity (Kᵢ = 6.2 nM), demonstrating the impact of electronegative substituents on receptor selectivity .
Diethylamino-Pentyl Substitution
  • The diethylamino-pentyl group in the target compound introduces a basic tertiary amine, which may enhance solubility in physiological conditions compared to adamantane or aryl substituents. This modification is structurally analogous to N-[5-(diethylamino)pentan-2-yl]pyrimidin-2-amines (), though the latter lacks the indole-oxoacetamide core .
Antimicrobial and Antitubulin Agents
  • Antimicrobial Analogs: 8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl) ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) shows activity against S.
  • Microtubule Inhibitors : D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) lacks neurotoxicity and overcomes multidrug resistance, underscoring the role of aromatic substituents in targeting tubulin .

Table 1. Anticancer Activity of Adamantane-Indole-Oxoacetamides

Compound HepG2 IC₅₀ (µM) HeLa IC₅₀ (µM) MCF-7 IC₅₀ (µM)
5 10.56 ± 1.14 >50 >50
5a–y (avg) 15–30 20–40 25–45

Table 2. Receptor Binding Affinity of Fluorinated Indole-Oxoacetamides

Compound Target Receptor Kᵢ (nM)
8 CB2 6.2
5 CB1/CB2 >1000

Biological Activity

N-(5-(diethylamino)pentan-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H22N2O2C_{15}H_{22}N_2O_2 and has a molecular weight of approximately 262.35 g/mol. Its structure features an indole moiety, which is known for its biological significance, particularly in neurotransmission and receptor modulation.

This compound exhibits activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The indole structure suggests potential interactions with serotonin receptors, while the diethylamino group may enhance lipophilicity and receptor binding affinity.

1. Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. A study involving animal models demonstrated that indole derivatives could significantly reduce depressive behaviors in forced swim tests, suggesting a role in serotonin modulation .

2. Neuroprotective Properties

The compound has been evaluated for neuroprotective effects against oxidative stress. In vitro studies show that it can reduce neuronal cell death induced by oxidative agents, likely through the activation of antioxidant pathways . This property is critical for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have assessed the biological activities of related compounds:

Study Findings Reference
Study on Indole DerivativesIndole-based compounds showed significant antidepressant effects in murine models.
Neuroprotection AssessmentDemonstrated reduced oxidative stress in neuronal cultures treated with indole derivatives.
Pharmacokinetic ProfilingEvaluated absorption and distribution characteristics indicating potential CNS activity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and central nervous system penetration due to its lipophilic nature. Predictions indicate favorable absorption characteristics based on its chemical structure .

Q & A

Q. How to integrate crystallographic data with molecular dynamics simulations for structural analysis?

  • Methodological Answer : SHELX-refined crystal structures provide starting coordinates for MD simulations in GROMACS. Hydrogen-bonding networks and conformational flexibility (e.g., diethylamino sidechain rotation) are analyzed to correlate dynamics with bioactivity .

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